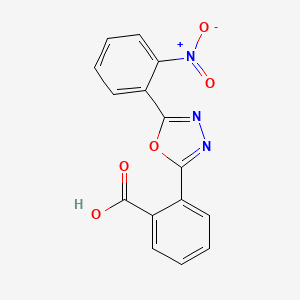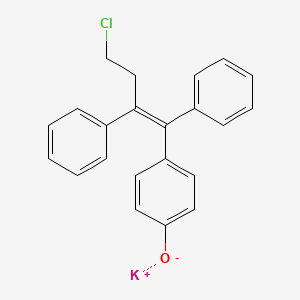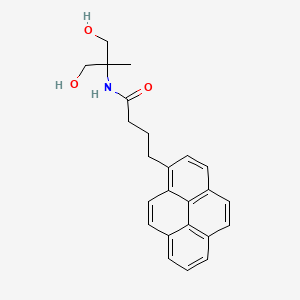
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- is a complex organic molecule with the following structural formula:
Structure:C20H20N2O
It contains an imidazole ring, a ketone functional group, and a phenyl group. The compound’s synthesis and applications have attracted scientific interest due to its unique structure.
Métodos De Preparación
a. Synthetic Routes
Several synthetic routes exist for preparing this compound. One common method involves the reaction of 1-(4-(2-phenylethyl)phenyl)ethanone with imidazole under appropriate conditions. The reaction proceeds via nucleophilic substitution at the ketone carbon.
b. Reaction Conditions
Reagents: 1-(4-(2-phenylethyl)phenyl)ethanone, imidazole
Solvent: Organic solvent (e.g., dichloromethane, ethyl acetate)
Temperature: Room temperature or slightly elevated
Procedure: Combine the reagents, stir, and isolate the product.
c. Industrial Production
While laboratory-scale synthesis is common, industrial production methods involve optimization for yield, scalability, and cost-effectiveness. Continuous flow processes and catalytic systems are explored for large-scale production.
Análisis De Reacciones Químicas
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- undergoes various reactions:
Oxidation: It can be oxidized to form a corresponding alcohol.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the ketone carbon.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles.
Major Products: The alcohol derivative and substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- finds applications in:
Medicine: Investigated as potential drug candidates due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Materials Science: Incorporated into polymers and materials for specific properties.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. In drug development, it may interact with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise targets.
Comparación Con Compuestos Similares
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- stands out due to its imidazole-ketone hybrid structure. Similar compounds include imidazoles, ketones, and phenyl-substituted molecules, but none precisely match its combination of features.
Propiedades
| 73931-85-8 | |
Fórmula molecular |
C20H20N2O |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
3-imidazol-1-yl-1-[4-(2-phenylethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C20H20N2O/c23-20(12-14-22-15-13-21-16-22)19-10-8-18(9-11-19)7-6-17-4-2-1-3-5-17/h1-5,8-11,13,15-16H,6-7,12,14H2 |
Clave InChI |
IPLHRGCVXWHUOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)CCN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)


![4'-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12929971.png)

![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)

